(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid
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Overview
Description
(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its octahydrocyclopenta[c]pyridine core, which is further functionalized with a carboxylic acid group and a tert-butyl ester. The stereochemistry of the compound is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the octahydrocyclopenta[c]pyridine core, followed by functionalization to introduce the carboxylic acid and tert-butyl ester groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups but different core structure.
Volatile Organic Compounds: Various compounds with similar volatility and functional properties.
Magnetorheological Elastomers: Compounds with similar applications in materials science.
Uniqueness
The uniqueness of (4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid lies in its specific stereochemistry and functionalization, which confer distinct chemical and biological properties
Properties
CAS No. |
1357353-13-9 |
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Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-5-4-9-6-10(12(16)17)7-11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11-/m0/s1 |
InChI Key |
UOOPTOQNDBQEDV-AXFHLTTASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C[C@H](C[C@H]2C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CC2C1)C(=O)O |
Origin of Product |
United States |
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